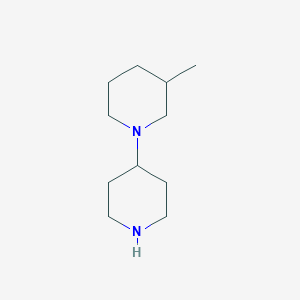

4-(3-Methyl-piperidin-1-yl)-piperidine

描述

Significance of Piperidine (B6355638) Scaffolds in Academic Chemical and Biomedical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in the realm of chemical and biomedical research. researchgate.net Its prevalence stems from its presence in a vast number of natural products, pharmaceuticals, and agrochemicals. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise three-dimensional arrangements of substituents, which is crucial for molecular recognition and biological activity.

In medicinal chemistry, the piperidine moiety is a cornerstone in drug design and development. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, antiviral, antimicrobial, analgesic, and antipsychotic properties. The nitrogen atom in the piperidine ring can act as a basic center, which is often important for drug-receptor interactions and for tuning the pharmacokinetic properties of a molecule. The ability to functionalize the piperidine ring at various positions provides a powerful tool for chemists to create diverse libraries of compounds for biological screening.

Overview of 4-(3-Methyl-piperidin-1-yl)-piperidine in Contemporary Research Contexts

Within the extensive family of piperidine derivatives, this compound, also known as 3-methyl-1,4'-bipiperidine, has emerged as a significant building block and intermediate in the synthesis of more complex molecules. Its structure features two interconnected piperidine rings, one of which bears a methyl group at the 3-position. This specific substitution pattern introduces a chiral center, leading to the existence of enantiomers, which can be of great importance in the development of stereospecific therapeutic agents.

The contemporary research interest in this compound is largely driven by its utility in the synthesis of novel compounds targeting the central nervous system (CNS). acs.org The bipiperidine structure can serve as a core scaffold for ligands that interact with various receptors and transporters in the brain. The presence of the methyl group can influence the binding affinity and selectivity of these ligands for their biological targets.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-(3-methylpiperidin-1-yl)piperidine |

| Molecular Formula | C₁₁H₂₂N₂ |

| Molecular Weight | 182.31 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CC1CCCN(C1)C2CCNCC2 |

| InChI Key | HOMQMBUOTAUPAK-UHFFFAOYSA-N |

Structure

3D Structure of Parent

属性

CAS 编号 |

436099-89-7 |

|---|---|

分子式 |

C11H23ClN2 |

分子量 |

218.77 g/mol |

IUPAC 名称 |

3-methyl-1-piperidin-4-ylpiperidine;hydrochloride |

InChI |

InChI=1S/C11H22N2.ClH/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11;/h10-12H,2-9H2,1H3;1H |

InChI 键 |

GEJPJAVUIOTAGD-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C2CCNCC2 |

规范 SMILES |

CC1CCCN(C1)C2CCNCC2.Cl |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis and Characterization

Synthetic Methodologies for 4-(3-Methyl-piperidin-1-yl)-piperidine

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, its preparation can be reasonably inferred from established methods for the synthesis of analogous 1,4'-bipiperidine structures. A common and effective strategy involves the reductive amination of a piperidone with a piperidine (B6355638) derivative.

In the context of synthesizing this compound, a plausible route would involve the reaction of 4-piperidone (B1582916) with 3-methylpiperidine (B147322). This reaction is typically carried out in the presence of a reducing agent.

A likely synthetic pathway is as follows:

Reaction of 4-piperidone with 3-methylpiperidine: This step forms an enamine or iminium ion intermediate.

Reduction of the intermediate: A variety of reducing agents can be employed for this transformation.

This approach offers a straightforward method to construct the C-N bond linking the two piperidine rings. The choice of reactants and reaction conditions can be optimized to achieve a good yield of the desired product.

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of the purity of this compound would rely on a combination of standard spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals corresponding to the protons on both piperidine rings. The presence of the methyl group would be indicated by a characteristic doublet in the aliphatic region of the spectrum. The integration of the signals would confirm the ratio of protons in the molecule.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the molecule, including the methyl carbon and the carbons of the two piperidine rings.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H and C-N bonds, consistent with the structure of the molecule.

Research Applications and Findings

Role as a Chemical Intermediate in the Synthesis of Biologically Active Molecules

The primary application of 4-(3-Methyl-piperidin-1-yl)-piperidine in contemporary research is as a versatile chemical intermediate. Its bifunctional nature, with two piperidine (B6355638) rings, makes it an attractive starting material for the synthesis of more elaborate molecules with potential therapeutic applications.

One area of significant interest is the development of ligands for central nervous system targets. For instance, piperidine-based structures are known to be key components of histamine (B1213489) H3 receptor antagonists. These antagonists have shown promise in the treatment of various CNS disorders, including cognitive deficits and sleep-wake cycle disturbances. The this compound scaffold could be elaborated with other chemical moieties to generate novel H3 receptor ligands with improved potency and selectivity.

Investigations into Potential Biological Activities

While direct studies on the biological activities of this compound itself are limited, its structural similarity to other biologically active piperidine derivatives suggests that it may possess interesting pharmacological properties. The presence of the 3-methylpiperidine (B147322) moiety is a feature found in a number of compounds with demonstrated biological effects.

Further research is warranted to explore the potential bioactivities of this compound. Screening against a panel of biological targets, particularly those within the central nervous system, could reveal novel therapeutic applications for this compound and its derivatives.

Conclusion

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand like a piperidine (B6355638) derivative might interact with a biological target, such as a protein receptor or enzyme. nih.gov The process involves calculating the binding affinity and interaction energy of the receptor-ligand complex. nih.gov

Studies on various piperidine derivatives reveal common interaction patterns. For instance, docking analyses have shown that the piperidine nitrogen atom often acts as a key interaction point, forming salt bridges or hydrogen bonds with acidic residues like aspartic acid (Asp) or glutamic acid (Glu) in the target's active site. nih.govresearchgate.net

Analysis of Binding Poses and Interaction Hotspots (e.g., Amino Acid Residues)

The analysis of docking results, or "binding poses," provides a static snapshot of how a ligand fits within a target's binding pocket and identifies key interaction "hotspots." For piperidine-containing molecules, these interactions frequently involve:

Hydrogen Bonds: The protonated nitrogen of the piperidine ring is a common hydrogen bond donor. It often forms crucial interactions with key amino acid residues. For example, in studies of some piperidine derivatives, hydrogen bonds have been observed with residues such as Glycine, Glutamic acid, and Aspartic acid. alliedacademies.org

Hydrophobic Interactions: The carbon skeleton of the piperidine rings can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine. alliedacademies.org

Cation-π Interactions: The positively charged piperidine nitrogen can interact favorably with the electron-rich aromatic rings of amino acids such as Tyrosine (Tyr) and Phenylalanine (Phe). nih.gov

A study on 4-(N,N-diarylamino)piperidines targeting the delta-opioid receptor identified three key binding domains: an aromatic pocket, an aspartic acid residue that serves as a docking point for the cationic piperidine amine, and a hydrophobic pocket at the receptor's extracellular boundary. researchgate.net Similarly, research on sigma receptor 1 (S1R) ligands showed that piperidine derivatives can establish a salt bridge with residue Glu172. nih.gov While these studies were not performed on 4-(3-Methyl-piperidin-1-yl)-piperidine specifically, they illustrate the types of interactions this compound could potentially form.

Table 1: Potential Amino Acid Interaction Hotspots for Piperidine Scaffolds

| Interaction Type | Key Amino Acid Residues |

|---|---|

| Hydrogen Bonding / Salt Bridge | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Cation-π Stacking | Tyrosine (Tyr), Phenylalanine (Phe) |

Structure-Based Design Insights from Docking Studies

For example, if a docking study reveals an unoccupied hydrophobic pocket near the 3-methyl group on the piperidine ring, chemists could design derivatives with larger nonpolar substituents at that position to enhance binding. Conversely, if a polar residue is nearby, adding a hydrogen-bond donor or acceptor could improve potency. This iterative process of docking analysis, chemical synthesis, and biological testing is a cornerstone of modern drug development. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. frontiersin.org This "computational microscope" provides insights into the conformational flexibility of a ligand, the stability of the ligand-protein complex, and the role of solvent molecules. frontiersin.org

For a molecule like this compound, which contains two interconnected piperidine rings, MD simulations can reveal:

Conformational Preferences: The piperidine ring typically adopts a stable chair conformation. researchgate.net MD simulations can explore the energy barriers between different chair, boat, and twist-boat conformations and determine the most populated states.

Binding Stability: After docking a ligand, an MD simulation can assess the stability of the predicted binding pose. If the ligand remains stably bound to the active site throughout the simulation, it lends confidence to the docking result. nih.gov

Water Molecule Roles: MD simulations can elucidate the role of water molecules in the binding pocket, which can sometimes mediate interactions between the ligand and the protein.

Computational studies enriched with molecular dynamic simulations can reveal the crucial amino acid residues that interact with the compound of interest. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

Development and Validation of QSAR Models

The development of a QSAR model involves several key steps:

Data Set Preparation: A dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties (e.g., electronic, steric, hydrophobic), are calculated for each compound. researchgate.net

Model Generation: Statistical techniques such as Multiple Linear Regression (MLR) or machine learning methods are used to build a mathematical equation that correlates the descriptors with biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure its robustness and reliability. nih.gov

Correlation of Structural Features with Biological Activities

A validated QSAR model can provide valuable insights into which molecular properties are most important for the biological activity of a series of compounds. For piperidine derivatives, QSAR studies have often highlighted the importance of:

Electronic Properties: The distribution of charge within the molecule, often described by electrostatic descriptors, can govern key polar interactions in the binding site.

Steric and Shape Properties: The size and shape of substituents on the piperidine rings can influence how well the molecule fits into the target's binding pocket.

While a specific QSAR model for this compound is not publicly available, general models for piperidine-containing compounds provide a framework for predicting its potential activities and guiding the synthesis of more potent analogs. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to optimize the molecular geometry to its lowest energy state. researchgate.netsci-hub.se From this optimized structure, a variety of quantum chemical descriptors can be calculated to understand the molecule's stability and reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. sci-hub.senih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For piperidine derivatives, the nitrogen atoms' lone pairs significantly contribute to the HOMO, making them potential sites for electrophilic attack. mdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com A larger value indicates a "harder" molecule, which is less reactive.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -μ. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment. It is calculated as ω = μ² / 2η. nih.gov

The following interactive table presents typical calculated values for these global reactivity descriptors for a representative piperidine derivative, based on DFT studies of similar structures.

| Descriptor | Formula | Typical Value (eV) | Implication |

| EHOMO | - | ~ -6.5 | Electron-donating ability |

| ELUMO | - | ~ 1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 8.0 | High kinetic stability |

| Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 4.0 | Low reactivity |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -2.5 | Electron escaping tendency |

| Electrophilicity (ω) | μ² / 2η | ~ 0.78 | Moderate electrophilicity |

Note: These values are illustrative and based on DFT calculations for related piperidine structures. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov In a typical MEP map, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov For this compound, the regions around the two nitrogen atoms would be expected to show a negative electrostatic potential, highlighting them as key sites for interaction with electrophiles.

Prediction Models for Biological Activity (e.g., PASS)

In the early stages of drug discovery, computational models that predict the biological activity spectrum of a compound are invaluable for identifying potential therapeutic applications and guiding further research. clinmedkaz.org The Prediction of Activity Spectra for Substances (PASS) is a well-established in silico tool that makes such predictions based on the 2D structure of a molecule. clinmedkaz.orgclinmedkaz.org The PASS algorithm compares the structure of a query compound with a vast training set of known biologically active substances to estimate the probability of it exhibiting various biological activities. clinmedkaz.org

The output from a PASS prediction is a list of potential biological activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. clinmedkaz.org Activities with a Pa value greater than the Pi value are considered possible for the compound. Generally, activities with Pa > 0.7 are considered highly probable, those with 0.5 < Pa < 0.7 are considered probable, and those with Pa < 0.5 are less probable but still possible.

While a specific PASS prediction for this compound is not available in the provided search results, studies on other novel piperidine derivatives have shown a wide range of predicted activities. clinmedkaz.orgclinmedkaz.org These predictions often point towards effects on the central nervous system (CNS), as well as other potential therapeutic areas. clinmedkaz.org

Based on the general findings for piperidine scaffolds, a hypothetical PASS prediction for this compound might include the activities listed in the interactive table below.

| Predicted Biological Activity | Pa (Probability to be Active) | Therapeutic Area |

| Antipsychotic | > 0.7 | Central Nervous System |

| Anxiolytic | > 0.7 | Central Nervous System |

| Dopamine D2 antagonist | > 0.6 | Central Nervous System |

| Serotonin (B10506) 5-HT2A antagonist | > 0.6 | Central Nervous System |

| Antihistaminic | > 0.5 | Allergy/Inflammation |

| Antiarrhythmic | > 0.5 | Cardiovascular |

| Antineoplastic | > 0.4 | Oncology |

| Antibacterial | > 0.4 | Infectious Disease |

Note: This table is illustrative and represents a hypothetical prediction based on the known biological activities of similar piperidine-containing compounds. An actual PASS prediction would require submitting the specific structure of this compound to the PASS software.

The diverse predicted activities stem from the piperidine ring's ability to serve as a versatile scaffold that can be modified to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. clinmedkaz.org These in silico predictions are a crucial first step, providing a rationale for prioritizing compounds for further synthesis and in vitro or in vivo testing to confirm their biological activities. clinmedkaz.org

Structure Activity Relationship Sar Studies of Substituted Piperidine Systems

Impact of Methyl Substituents on Receptor Binding and Functional Activity

The introduction of methyl groups to the piperidine (B6355638) ring can significantly alter the pharmacological properties of a compound. rsc.org These effects are often subtle and depend on the position and stereochemistry of the methyl substituent.

The position of a methyl group on the piperidine ring can have a profound impact on receptor affinity and selectivity. For instance, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, a 4-methyl substituent on the piperidine ring resulted in the most potent sigma-1 (σ1) receptor ligand, whereas a 3,3-dimethyl substitution led to the most selective compound for the σ1 receptor over the σ2 receptor. nih.gov This highlights that different substitution patterns can be exploited to fine-tune the desired pharmacological profile.

In another study, the anticancer properties of piperidine-substituted sulfonamides were found to be influenced by the position of the methyl group. ajchem-a.com Compounds with a methyl group at the 3- or 4-position of the piperidine ring exhibited the highest anticancer activity. ajchem-a.com This suggests that the methyl group's location can dictate the molecule's interaction with its biological target, thereby affecting its therapeutic efficacy.

The presence of a methyl group can also diminish binding affinity. For example, the addition of a 2-methyl group to certain opiates was found to decrease affinity at the µ-receptor, likely due to an unfavorable interaction of the methyl group with a specific binding site. nih.gov

Table 1: Effect of Methyl Group Position on Sigma-1 (σ1) Receptor Binding Affinity

| Compound | Methyl Position | σ1 Ki (nM) |

| Derivative 1 | 4-methyl | 0.030 |

| Derivative 2 | 3,3-dimethyl | 0.35 |

Data sourced from a study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives. nih.gov

The three-dimensional arrangement of atoms, or stereochemistry, is a crucial determinant of biological activity. In substituted piperidines, the presence of chiral centers and specific geometric isomers can lead to significant differences in receptor binding and functional response.

The hydrogenation of disubstituted pyridines can lead to the formation of different diastereomers of methyl-substituted pipecolinates. rsc.org The relative stereochemistry of these products, whether cis or trans, can be controlled through the choice of catalyst and reaction conditions. nih.gov This stereochemical control is vital as different isomers can exhibit distinct biological activities. For example, in N-Boc-3-methyl piperidine, the lowest energy conformation has an equatorial methyl group to avoid unfavorable 1,3-diaxial interactions, which in turn influences its reactivity and potential interactions with a receptor. rsc.org

The conformational flexibility of the piperidine ring is also influenced by its substituents. The addition of a methyl group can diminish this flexibility, which may impact how the molecule fits into a receptor's binding pocket. nih.gov The relative stereochemistry of substituents can be confirmed through techniques like single-crystal X-ray diffraction and analysis of coupling constants in NMR spectra. nih.gov

Role of the Bipiperidine Linkage in Modulating Biological Properties

Bipiperidine derivatives have been explored for a range of pharmacological activities, including neurotransmitter modulation, anti-inflammatory effects, and antimicrobial properties. ontosight.ai The specific nature of the linkage between the two piperidine rings, as well as the substituents on each ring, contributes to the compound's unique pharmacological profile. ontosight.ai

For instance, in a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives, variations in the functional group at the N-terminal of one piperidine ring led to compounds with antiproliferative activity against human leukemia cells. researchgate.net This demonstrates that modifications to one part of the bipiperidine structure can significantly impact its biological effect.

Influence of Peripheral Substituents on Potency and Selectivity

Beyond the core piperidine or bipiperidine structure, peripheral substituents play a critical role in modulating potency and selectivity. These substituents can influence a molecule's lipophilicity, electronic distribution, and steric properties, all of which affect its ability to bind to a specific receptor.

In the context of σ1 receptor ligands, peripheral groups are key to achieving high affinity and selectivity. nih.gov Similarly, for compounds targeting acetylcholinesterase (AChE), varying the electron-rich substituents on a benzyl (B1604629) group attached to the piperidine ring can optimize interactions with both the peripheral anionic site and the catalytic active site of the enzyme. ajchem-a.com

The stereochemistry of these peripheral substituents is also important. The synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates allows for the exploration of three-dimensional chemical space, which is crucial for fragment-based drug discovery. rsc.org

Elucidation of Pharmacophores for Target Engagement

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For substituted piperidine systems, identifying the key pharmacophoric elements is essential for designing new compounds with improved activity and selectivity.

For σ1 receptor ligands, a common pharmacophore model includes two hydrophobic pockets linked by a central basic core. nih.gov The piperidine nitrogen atom often serves as the positive ionizable group, while other parts of the molecule occupy the hydrophobic regions. nih.gov

In the case of certain opiate analogues, a proposed pharmacophore involves the superposition of a phenol (B47542) hydroxyl group and a protonated amine nitrogen. nih.gov However, a lack of overlap of other structural elements, such as the N-substituents and the piperidine and phenyl rings, with those of a rigid, high-affinity analogue can account for poor binding affinities. nih.gov The introduction of methyl groups can improve the biological activity of a drug candidate by altering its binding affinity, solubility, and metabolism. rsc.org

Receptor Binding and Functional Assays in Piperidine Research

In Vitro Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental tool in pharmacology, serving as a gold standard for quantifying the affinity of a test compound for a specific receptor. europeanpharmaceuticalreview.com The principle of this technique is based on competition. A receptor preparation, typically derived from cell membranes or tissue homogenates, is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity) and varying concentrations of the unlabeled test compound. europeanpharmaceuticalreview.com

The test compound competes with the radioligand for the same binding sites on the receptor. After reaching equilibrium, the bound and free radioligands are separated, usually by rapid filtration through glass fiber filters. nih.gov The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is then measured. A higher concentration of the test compound will result in less radioligand being bound.

From this data, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can then be converted to an inhibition constant (Ki), which reflects the true binding affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. These assays are crucial for the initial screening and structure-activity relationship (SAR) studies of novel compounds, including those built on the piperidine (B6355638) framework. nih.gov

Investigation of Specific Receptor Families and Subtypes

The piperidine scaffold is a privileged structure in medicinal chemistry, found in ligands targeting a wide array of receptor systems. researchgate.net Research into compounds like 4-(3-Methyl-piperidin-1-yl)-piperidine involves screening against various receptor families to establish a comprehensive pharmacological profile. While specific experimental data for this compound is not prominently available in the reviewed scientific literature, the following sections describe how related piperidine derivatives are assessed at key receptor families.

Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets for analgesics. painphysicianjournal.com The piperidine ring is a core component of many potent opioid receptor ligands. tandfonline.com For instance, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to the compound of interest, have shown that these molecules can act as pure opioid antagonists. acs.orgnih.gov The nature of the N-substituent significantly influences potency and selectivity across the µ, δ, and κ receptors. acs.org Functional assays for opioid receptors, which are GPCRs, frequently use the [35S]GTPγS binding method to confirm whether a ligand acts as an agonist or antagonist. researchgate.net

Table 1: Illustrative Opioid Receptor Binding Affinities for Representative Phenylpiperidine Compounds This table presents example data for related compounds to demonstrate how binding affinities are typically reported. Specific values for this compound are not specified in the reviewed literature.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b) acs.org | Mu (µ) | 8.47 |

| Delta (δ) | 34.3 | |

| Kappa (κ) | 36.8 | |

| N-Phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (2b) nih.gov | Mu (µ) | 0.88 |

| Delta (δ) | 13.4 | |

| Kappa (κ) | 4.09 |

The cannabinoid receptors, CB1 and CB2, are GPCRs that mediate the effects of endocannabinoids and phytocannabinoids. nih.gov The CB1 receptor is abundant in the central nervous system, while the CB2 receptor is found primarily in immune cells. nih.gov The piperidine moiety is present in well-characterized cannabinoid receptor modulators. A prominent example is SR141716A (Rimonabant), a selective CB1 receptor antagonist/inverse agonist, which features a piperidin-1-yl group. nih.gov The affinity of novel compounds for CB1 and CB2 receptors is determined through radioligand binding assays, and their functional activity is often confirmed using [35S]GTPγS binding assays. nih.gov

Table 2: Representative Cannabinoid Receptor Binding Affinities This table shows example data for a known piperidine-containing cannabinoid ligand. Specific values for this compound are not specified in the reviewed literature.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| PipISB (A piperidine-containing indole (B1671886) derivative) nih.gov | Human CB1 | 1.5 (Kb value) |

| Human CB2 | >7000 (Kb value) |

Piperidine derivatives are frequently investigated for their activity at various neurotransmitter systems, including receptors and transporters for serotonin (B10506), dopamine, and norepinephrine. nih.gov The serotonin transporter (SERT), a key target for antidepressant medications, has a high affinity for numerous piperidine-containing compounds. nih.govnih.gov For example, research into 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has demonstrated their high-affinity binding to SERT, evaluated by their ability to displace [3H]-paroxetine. nih.gov The 3-(4-piperidyl)-1H-indole scaffold is another well-established pharmacophore for SERT inhibition, underscoring the importance of the piperidine ring for interacting with this transporter. nih.gov

Table 3: Illustrative Binding Affinities for Serotonin Transporter (SERT) This table provides example data for piperidine derivatives targeting SERT. Specific values for this compound are not specified in the reviewed literature.

| Compound Class | Target | Binding Affinity Range (Ki, nM) |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives nih.gov | SERT | 2 - 400 |

| 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives nih.gov | SERT | 8 - 602 |

Sigma receptors, comprising the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are unique intracellular chaperone proteins involved in numerous cellular functions. nih.govunict.it The piperidine moiety is considered a key structural feature for achieving high affinity at the S1R. nih.govacs.org The affinity of test compounds for these receptors is determined using radioligand binding assays. Typically, 3H-pentazocine is used as the radioligand for S1R, while [3H]-DTG (1,3-di-o-tolyl-guanidine) is used for S2R, often in the presence of a masking agent to block S1R sites. nih.govunict.it Many piperidine and piperazine (B1678402) derivatives have been synthesized and evaluated, showing a wide range of affinities and selectivities for S1R versus S2R. nih.govchemrxiv.org

Table 4: Illustrative Sigma Receptor Binding Affinities for Piperidine/Piperazine Derivatives This table presents example data for related compounds to demonstrate how binding affinities are typically reported. Specific values for this compound are not specified in the reviewed literature.

| Compound Class/Example | Receptor Subtype | Binding Affinity (Ki, nM) |

| Piperidine Derivative (Compound 5) nih.gov | Sigma-1 (S1R) | 3.64 |

| Sigma-2 (S2R) | 129 | |

| Piperidine Derivative (Compound 11) nih.gov | Sigma-1 (S1R) | 4.41 |

| Sigma-2 (S2R) | 67.9 | |

| Piperazine Derivative (Compound 4) nih.gov | Sigma-1 (S1R) | 1531 |

| Sigma-2 (S2R) | 30.5 |

Cholinesterase Enzymes (e.g., Acetylcholinesterase)

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key strategy in the management of Alzheimer's disease. The core idea is that by inhibiting AChE, the breakdown of the neurotransmitter acetylcholine (B1216132) is reduced, thereby increasing its availability in the brain.

While direct research on "this compound" is not extensively detailed in the provided search results, the broader class of piperidine-containing compounds has been a significant area of focus for developing cholinesterase inhibitors. For instance, studies have shown that linking a piperidine moiety to other scaffolds, such as quinoline (B57606) thiosemicarbazones, can produce potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one such study, the piperidine ring was observed to form crucial π-alkyl bonds within the active site of the enzyme. Another approach involves substituting the benzylpiperidine part of the well-known AChE inhibitor, donepezil, with phenoxyethyl piperidine, which has been explored to create stronger cholinesterase inhibitors. These examples highlight the importance of the piperidine scaffold in designing molecules that can effectively interact with and inhibit cholinesterase enzymes.

Monoamine Oxidase Isoenzymes

Monoamine oxidase (MAO) enzymes are critical in the oxidative deamination of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative and psychiatric disorders. Research into piperidine derivatives has identified them as a versatile scaffold for developing MAO inhibitors.

Specifically, derivatives of piperine (B192125), which contains a piperidine ring, have been established as potent MAO inhibitors. Structure-activity relationship (SAR) studies on piperine derivatives have indicated that substitutions on the piperidine ring can significantly influence activity. For example, a 4-methyl-substituted piperidine ring was found to produce high MAO-B inhibition. Although this is not the exact "this compound" structure, it underscores the relevance of methyl substitutions on the piperidine core for MAO-B inhibitory activity. Further research on pyridazinobenzylpiperidine derivatives also identified compounds with selective and reversible MAO-B inhibition, suggesting the therapeutic potential of such scaffolds for Parkinson's disease.

GLP-1R (Glucagon-like Peptide-1 Receptor)

The Glucagon-like peptide-1 receptor (GLP-1R) is a major target in the treatment of type 2 diabetes and obesity. Activation of GLP-1R enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety. The therapeutic agents targeting GLP-1R are predominantly peptide-based, although significant efforts are underway to develop orally bioavailable small-molecule agonists.

Currently, there is no specific public domain research data detailing the interaction of "this compound" with the GLP-1 receptor. The development of non-peptidic GLP-1R agonists has focused on complex structures, such as substituted cyclobutanes like Boc5, which mimic the broad bioactivities of the native GLP-1 peptide. The binding of these small molecules occurs deep within the transmembrane domain of the receptor, a site distinct from where larger peptide agonists interact.

DPP-4 Enzyme

Inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme is an established therapeutic approach for type 2 diabetes. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones like GLP-1. By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn improves glucose homeostasis.

The piperidine ring is a common structural feature in many developed DPP-4 inhibitors. For instance, highly potent and selective inhibitors have been synthesized that incorporate an aminopiperidine-fused imidazopyridine core. Other research has focused on designing 4-aminopiperidine (B84694) derivatives linked to other heterocyclic systems, which have shown promising DPP-4 inhibitory activity. While these examples establish the utility of the piperidine scaffold in targeting the DPP-4 enzyme, specific inhibitory data for "this compound" is not available in the reviewed literature.

α9α10 Nicotinic Acetylcholine Receptor

The α9α10 nicotinic acetylcholine receptor (nAChR) has emerged as a target for the development of novel analgesic agents. Antagonists of this receptor subtype have shown promise in preclinical models of chronic inflammatory and neuropathic pain.

The existing research on small-molecule antagonists for the α9α10 nAChR has identified compounds with different structural scaffolds from "this compound". For example, ZZ-204G, a tetrakis-quaternary ammonium (B1175870) compound, was identified as a potent and selective antagonist of the α9α10 nAChR. There is currently no available scientific literature that specifically describes the binding or functional activity of "this compound" at the α9α10 nicotinic acetylcholine receptor.

USP5 Allosteric Modulation

Ubiquitin-specific protease 5 (USP5) is an enzyme that plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers from unanchored polyubiquitin (B1169507) chains. Its inhibition has been implicated as a potential therapeutic strategy in oncology. The development of USP5 inhibitors has often targeted the enzyme's zinc-finger ubiquitin binding domain (ZnF-UBD).

Research in this area has led to the identification of chemical series that can occupy this ubiquitin-binding site and competitively inhibit the enzyme's catalytic activity. One study explored the structure-activity relationship of inhibitors where a piperidine ring substituted with a phenyl group was found to be a favorable scaffold for positioning key interacting moieties. However, this structure is distinct from "this compound," and there is no specific research available detailing the latter's activity as an allosteric modulator of USP5.

Investigations into the Biological Activities and Mechanisms of Action in Vitro/pre Clinical

Antileukemic and Antiproliferative Activity Studies

Derivatives of the piperidine (B6355638) framework have been a subject of investigation for their potential anticancer effects. Research into (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives has revealed significant antiproliferative activity. nih.govresearchgate.net Among a synthesized series, compounds featuring specific substitutions on the phenyl ring of the aryl carboxamide moiety demonstrated notable efficacy against human leukemia cell lines (K562 and Reh). nih.govresearchgate.net

One of the most active compounds identified was substituted with nitro and fluoro groups on the phenyl ring, which effectively inhibited the growth of these leukemia cells at low concentrations. nih.gov The cytotoxic potential of piperidine derivatives has also been observed in other cancer cell lines, such as A549 lung cancer cells, indicating a broader potential for these compounds in oncology research. researchgate.netresearchgate.net Further studies have explored various piperidine-containing structures, including 3,5-bis(ylidene)-4-piperidones and pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which have shown promising antiproliferative properties against a range of cancer cell lines, including those of the breast, pancreas, and colon, as well as T-lymphocytes. rsc.orgmdpi.com

| Compound | Target Cell Lines | Observed Activity |

|---|---|---|

| Compound 3a (nitro and fluoro substituted) | K562, Reh (Human Leukemia) | Inhibited cell growth at low concentrations; Potent inducer of apoptosis. nih.gov |

| Compound 3d | Human Leukemia Cells | Demonstrated antiproliferative activity. nih.govresearchgate.net |

| Compound 3e | Human Leukemia Cells | Demonstrated antiproliferative activity. nih.govresearchgate.net |

| Pyrrolo[1,2-a]quinoxaline derivative 9 | HL60, K562, U937 (Human Leukemia) | Exhibited IC50 values ranging from 8 to 31 µM. mdpi.com |

A primary mechanism behind the antileukemic activity of these piperidine derivatives is the induction of apoptosis. nih.govresearchgate.net Comparative studies using lactate (B86563) dehydrogenase (LDH) assays, cell cycle analysis, and DNA fragmentation have confirmed that the most potent compounds are strong inducers of programmed cell death. nih.gov This apoptotic induction is a critical mechanism for the elimination of cancer cells. researchgate.net

The process often involves the activation of caspases, a family of proteases central to the apoptotic pathway. researchgate.net Research on other piperidine-based compounds has shown they can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis through the cleavage of poly ADP-ribose polymerase (PARP) and DNA fragmentation. rsc.orgnih.gov Some derivatives have also been found to induce the activity of the tumor suppressor protein p53 and the expression of p21, which are key regulators of cell cycle and apoptosis. rsc.org

Anti-HIV Activity (e.g., Non-Nucleoside Reverse Transcriptase Inhibition)

Piperidine-containing compounds have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govkuleuven.benih.gov These derivatives are designed to bind to an allosteric, hydrophobic pocket of the HIV-1 reverse transcriptase (RT) enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. nih.gov

Numerous series of piperidine-linked analogues, including those based on pyridine (B92270), aminopyrimidine, and amino-triazine scaffolds, have been synthesized and evaluated. nih.govkuleuven.beresearchgate.net Several of these compounds have demonstrated exceptional potency against wild-type HIV-1, with EC50 values in the low nanomolar range. nih.govkuleuven.be Notably, some of these novel inhibitors also retain significant activity against drug-resistant mutant strains of HIV-1, such as the common K103N+Y181C double mutant, which is a significant advantage over some existing therapies. nih.govkuleuven.beresearchgate.net Other research has explored piperidinylpyrimidine derivatives that inhibit HIV-1 LTR (Long Terminal Repeat) activation, a different mechanism that suppresses viral gene expression. nih.gov

| Compound | Target | EC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| BD-e2 | Wild-Type HIV-1 | 5.1 nih.gov | Not Reported |

| BD-c1 | Wild-Type HIV-1 | 10 nih.gov | ≥14,126 nih.gov |

| 6b3 | Wild-Type HIV-1 | 4.61 kuleuven.be | 5945 kuleuven.be |

| 5k (N-benzyl derivative) | Wild-Type and Mutant HIV-1 | Noted for having a particularly attractive profile against resistant mutants. researchgate.net |

Antidiabetic Properties (e.g., α-Amylase Inhibition)

Certain piperidine derivatives have been investigated for their potential as antidiabetic agents, primarily through the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase. nih.govmdpi.com α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates, such as starch, into simpler sugars. nih.gov By inhibiting this enzyme, these compounds can slow the absorption of glucose, thereby helping to manage postprandial hyperglycemia, a hallmark of diabetes mellitus. nih.gov

A novel derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated a remarkable in vitro α-amylase inhibitory activity of 97.30%, significantly higher than the standard drug acarbose (B1664774) (61.66%). nih.gov Another study focused on piperidine-substituted chalcones, which also showed potent α-amylase inhibition, with IC50 values ranging from 9.86 to 35.98 μM. researchgate.net These findings suggest that the piperidine scaffold is a promising structural base for the development of new α-amylase inhibitors. nih.govresearchgate.net

| Compound Type | Inhibition (%) | IC50 (µM) | Reference Compound |

|---|---|---|---|

| 4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | 97.30% nih.gov | Not Reported | Acarbose (61.66%) nih.gov |

| Piperidinyl-substituted chalcones (Series 2-28) | Not Reported | 9.86 - 35.98 researchgate.net | Acarbose researchgate.net |

Anti-parasitic Activity (e.g., Trypanosoma cruzi Inhibition)

The piperidine scaffold has been explored for its potential in developing new treatments for Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. usp.broatext.com Research has focused on identifying compounds that can effectively inhibit the growth of the parasite, particularly its intracellular replicative form, the amastigote, which is a key target for drugs aimed at the chronic stage of the disease. oatext.comnih.gov

A study on 4-thiazolidinone (B1220212) derivatives, which incorporate a piperidine moiety, identified compounds with significant anti-T. cruzi activity. oatext.com One compound in this series, designated 2h, was found to be more potent against the amastigote form of the parasite than the standard drug benznidazole, with an IC50 value of 2.4 µM. oatext.com Other research has investigated nitrotriazole-based piperazines and 4-azaindole-2-piperidine compounds, which have also shown activity against T. cruzi, highlighting the versatility of the piperidine structure in the design of novel anti-parasitic agents. usp.brresearchgate.net

| Compound | Parasite Form | IC50 (µM) | Reference Compound |

|---|---|---|---|

| Compound 2h (4-thiazolidinone derivative) | Amastigote | 2.4 oatext.com | Benznidazole (IC50 > 2.4 µM) oatext.com |

Enzyme Inhibition Mechanisms

The biological activities of 4-(3-Methyl-piperidin-1-yl)-piperidine derivatives are frequently linked to their ability to inhibit specific enzymes. As detailed in previous sections, these compounds have shown efficacy as inhibitors of several key enzymes:

HIV Reverse Transcriptase: As NNRTIs, piperidine derivatives bind to an allosteric site on the enzyme, inducing a conformational change that disrupts the catalytic site and prevents DNA synthesis. nih.govnih.gov This mechanism is non-competitive with respect to the natural nucleoside substrates.

α-Amylase: These compounds inhibit the enzymatic hydrolysis of α-1,4-glycosidic linkages in starch and other carbohydrates. nih.govmdpi.com By blocking the active site of α-amylase in the digestive tract, they reduce the rate of glucose release and absorption. nih.gov

Cholinesterases: A study on quinoline (B57606) thiosemicarbazones featuring a piperidine moiety identified potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com One derivative emerged as the most effective, with IC50 values of 9.68 µM for AChE and 11.59 µM for BChE, indicating its potential in modulating cholinergic pathways. mdpi.com

The diversity of enzymes inhibited by piperidine-based structures underscores the chemical versatility of this scaffold in designing targeted therapeutic agents.

Modulation of Specific Cellular Pathways and Interactions

Beyond direct enzyme inhibition, piperidine derivatives can exert their biological effects by modulating complex cellular pathways. A significant mechanism observed in anticancer studies is the interference with signaling pathways that control cell proliferation, survival, and apoptosis. nih.govnih.gov

One key pathway implicated is the JAK/STAT signaling cascade, which is crucial for regulating cell proliferation and differentiation; aberrant activation of this pathway is common in hematological cancers. nih.gov Piperidine compounds have been found to inhibit this pathway, thereby suppressing the pro-survival and proliferative signals that drive cancer progression. nih.gov

Additionally, some piperidine-based structures have been shown to modulate the NLRP3 inflammasome, a component of the innate immune system. mdpi.comresearchgate.net By combining the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with other pharmacophores, researchers have created compounds capable of inhibiting NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β. mdpi.comresearchgate.net This demonstrates the potential of piperidine derivatives to act as modulators of inflammatory responses.

Research Applications and Utility of 4 3 Methyl Piperidin 1 Yl Piperidine and Analogues

Development as Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential small molecules used to study and manipulate biological systems, and piperidine-containing compounds are often developed for this purpose. The availability of a potent and selective chemical probe allows for the concentration- and time-dependent study of a specific protein's role. ebi.ac.uk Analogues of 4-(3-Methyl-piperidin-1-yl)-piperidine, featuring the core piperidine (B6355638) structure, are valuable in the creation of such probes. For instance, the piperidine moiety is a key component in probes designed to target specific enzymes or receptors, helping to elucidate their function in complex biological pathways. The development of a highly selective probe, BAY-885, a (Piperidin-4-yl)pyrido[3,2-d]pyrimidine-based inhibitor for the kinase ERK5, highlights the utility of the piperidine scaffold in creating tools to investigate cellular signaling pathways. ebi.ac.uk The biosynthesis of piperine (B192125), an alkaloid containing a piperidine ring, is itself a subject of study where understanding the pathway involves identifying genes related to L-lysine metabolism which is converted into the piperidine ring structure. biorxiv.org

Utilization as Tool Compounds in Biochemical Research

Tool compounds are high-quality molecules used to test biological hypotheses. The piperidine framework is a common feature in these compounds due to its favorable properties. Piperidine derivatives are synthesized and used to probe the function of various biological targets like enzymes, receptors, and ion channels. slideshare.net For example, piperidinol analogues have been developed as tool compounds to investigate potential anti-tuberculosis agents. These compounds help researchers to validate biological targets and understand their mechanisms of action. The synthesis of libraries of such compounds allows for systematic exploration of structure-activity relationships (SAR), which is fundamental to biochemical and pharmacological research.

Contribution to Lead Compound Identification and Optimization in Drug Discovery (Pre-Clinical Stage)

The process of identifying and optimizing a lead compound is a critical phase in drug discovery. slideshare.netdanaher.com The this compound scaffold and its analogues play a significant role in this process. A lead compound is a chemical entity that demonstrates desired biological activity and has the potential to be developed into a drug. slideshare.net High-throughput screening (HTS) of compound libraries is a common method for identifying initial "hits," which are then optimized to become leads. danaher.com

The piperidine moiety is frequently incorporated into molecules during lead optimization to improve properties such as potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). danaher.com The addition of a methyl group, as in the 3-methyl-piperidine portion of the title compound, can be a particularly effective strategy in lead optimization, potentially boosting biological activity by orders of magnitude by improving how the molecule fits into a protein's binding site. nih.gov

Several clinical candidates and approved drugs incorporate piperidine-based structures, demonstrating the scaffold's value in pre-clinical development.

Table 1: Examples of Piperidine Analogues in Pre-Clinical Drug Discovery

| Compound/Analogue Class | Therapeutic Target | Application / Finding |

|---|---|---|

| BMS-742413 | Calcitonin gene-related peptide (CGRP) receptor | A potent antagonist developed for the treatment of migraine. nih.gov |

| AZD5363 | Akt kinases | An orally bioavailable, potent inhibitor showing tumor growth inhibition in pre-clinical models. acs.org |

| GSK962040 | Motilin receptor | A small molecule agonist selected as a clinical candidate for gastrointestinal disorders. researchgate.net |

| Piperidin-4-one derivatives | Various cancer cell lines | Curcumin mimics with 3,5-Bis(ylidene)-4-piperidone scaffolds show promising antitumor properties. |

| 4-phenyl piperidines (4PP) | Mycobacterium tuberculosis | Identified through screening as having anti-tubercular activity, with MmpL3 as a potential target. nih.gov |

Inclusion in Chemical Screening Libraries for Diverse Biological Targets

Chemical screening libraries are foundational to modern drug discovery, providing the chemical matter for identifying new hit and lead compounds. chemdiv.com These libraries can be broadly categorized as diversity-oriented or focused/targeted. The this compound scaffold and its analogues are valuable components of these collections due to their proven success in yielding biologically active compounds.

Diversity Libraries : These libraries aim to cover a broad area of chemical space to maximize the chances of finding a hit for any given biological target. chemdiv.comcam.ac.uk Piperidine-containing fragments are included to increase the three-dimensional character (Fsp3) of the library, moving away from flat aromatic compounds and improving physicochemical properties. cam.ac.uk

Targeted Libraries : These are designed to be active against specific protein families, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. chemdiv.comunc.edu Given the large number of approved drugs containing the piperidine ring that act on these targets, piperidine analogues are heavily represented in focused libraries. unc.edu For example, libraries targeting kinases often include compounds with heterocyclic motifs like piperidine that are known to interact with the conserved hinge region of the enzyme. unc.edu

Direct screening of commercially available libraries has successfully identified novel piperidine-containing compounds with activity against infectious agents like Mycobacterium tuberculosis. nih.gov

Table 2: Representation of Piperidine Scaffolds in Screening Libraries

| Library Type | Purpose | Role of Piperidine Analogues |

|---|---|---|

| Diversity Screening Library | Broad exploration of chemical space for novel hits against any target. unc.edu | Provide 3D structural diversity and favorable lead-like properties. chemdiv.comcam.ac.uk |

| Kinase Targeted Library | Identify inhibitors for the kinase enzyme family. unc.edu | Serve as scaffolds with motifs known to bind to conserved regions of kinases. unc.edu |

| Fragment-Based Library | Screen low molecular weight compounds to identify efficient binders for hit-to-lead development. cam.ac.uk | Included as versatile fragments with good 3D shape and potential for synthetic elaboration. cam.ac.uk |

| Natural Product-Like Library | Mimic the structural complexity and biological relevance of natural products. chemdiv.com | The piperidine ring is a common core in many natural alkaloids. ajchem-a.comnih.gov |

Role in Studying Protein-Ligand Interactions

Understanding how a small molecule (ligand) binds to its protein target is crucial for rational drug design. rsc.org The piperidine scaffold plays a significant role in mediating and studying these interactions. Molecular docking and other computational methods are often used to predict how piperidine-containing molecules will bind to a protein's active site. rsc.orgresearchgate.net

The interactions involving the piperidine ring can be diverse:

Hydrophobic Interactions : The saturated carbon atoms of the piperidine ring can form favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues in a binding pocket. nih.govresearchgate.net The methyl group in this compound can further enhance these interactions by fitting into a small hydrophobic pocket. nih.gov

Hydrogen Bonding : The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. In its protonated, cationic state (piperidinium), it can act as a strong hydrogen bond donor, often forming key salt-bridge interactions with acidic residues like aspartate or glutamate in the protein. researchgate.net

The analysis of protein-ligand crystal structures frequently reveals the importance of the piperidine moiety in anchoring a molecule to its target. For example, in studies of cholinesterases, piperidine derivatives have been designed to interact with both the catalytic active site and the peripheral anionic site of the enzyme. ajchem-a.com These detailed interaction studies are essential for the optimization phase of drug discovery, allowing chemists to make precise modifications to a lead compound to improve its binding affinity and selectivity. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Stereoselective Access

The presence of a methyl group at the 3-position of one of the piperidine (B6355638) rings introduces a chiral center into 4-(3-methyl-piperidin-1-yl)-piperidine. This means the compound can exist as different stereoisomers (enantiomers and diastereomers), which may possess distinct biological activities and pharmacological profiles. Consequently, a critical area of future research is the development of synthetic methods that provide precise control over the three-dimensional arrangement of the molecule.

Current synthetic strategies for piperidine rings often involve the hydrogenation or reduction of corresponding pyridine (B92270) precursors. nih.govmdpi.com For instance, the hydrogenation of substituted pyridines using catalysts like platinum oxide (PtO₂) can produce cis-piperidines with high diastereoselectivity. whiterose.ac.uk However, achieving specific stereoisomers, particularly in polysubstituted piperidines, remains a significant challenge that necessitates innovative approaches. nih.gov

Future research will likely focus on asymmetric synthesis to access enantiomerically pure forms of this compound. Promising strategies include:

Catalytic Asymmetric Hydrogenation: Employing chiral catalysts (e.g., based on iridium, rhodium, or ruthenium) to hydrogenate a suitable pyridine or tetrahydropyridine (B1245486) precursor, thereby setting the desired stereochemistry at the methyl-substituted carbon. nih.govmdpi.comorganic-chemistry.org

Intramolecular Cyclization Cascades: Designing acyclic precursors that can undergo stereoselective intramolecular cyclization, such as hydroamination or reductive amination, to form the piperidine ring with the methyl group in a defined orientation. nih.govwhiterose.ac.uk Gold- and palladium-catalyzed cyclizations of alkenes have shown promise for creating substituted piperidines. nih.gov

Conformational Control and Epimerization: Developing methods to invert the stereochemistry at one center in an already-formed piperidine ring. This can be achieved by creating conditions where a less stable diastereomer can be converted into the more stable one, or through targeted chemical reactions at the chiral center. whiterose.ac.uk For example, diastereoselective lithiation followed by trapping with an electrophile is a powerful method for generating specific trans-isomers. whiterose.ac.uk

A recent innovative approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling, a method that can simplify the synthesis of complex piperidines from 7-17 steps down to just 2-5 steps. news-medical.net This modular strategy allows for the introduction of functional groups at specific sites on the piperidine ring, which could be adapted for efficient, stereocontrolled synthesis. news-medical.net

| Synthetic Strategy | Key Features | Potential for Stereoselectivity | Relevant Research |

| Catalytic Hydrogenation | Reduction of pyridine precursors. | High diastereoselectivity for cis-isomers using catalysts like PtO₂. Asymmetric hydrogenation with chiral catalysts can yield specific enantiomers. | nih.gov, whiterose.ac.uk |

| Intramolecular Cyclization | Formation of the piperidine ring from an acyclic precursor. | Can be highly stereoselective depending on the catalyst and substrate design (e.g., gold-catalyzed oxidative amination). | nih.gov |

| Diastereoselective Lithiation | Functionalization of an existing piperidine ring. | Allows for the creation of specific trans-isomers by controlling the position of lithiation based on conformational preferences. | whiterose.ac.uk |

| Biocatalytic C-H Oxidation | Enzyme-catalyzed introduction of hydroxyl groups. | Offers high regio- and stereoselectivity, enabling access to previously inaccessible molecules. news-medical.net | news-medical.net |

Advanced Computational Modeling for Refined Target Interaction Prediction

To accelerate the discovery of new biological functions for this compound and its analogues, advanced computational methods are becoming indispensable. sciforum.net These in silico techniques allow researchers to predict and analyze how a molecule binds to a specific protein target at the atomic level, providing insights that can guide the design of more effective compounds. nih.govresearchgate.net

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction energy. nih.gov For piperidine-based compounds, docking studies can reveal crucial interactions, such as hydrogen bonds and salt bridges between the piperidine nitrogen and amino acid residues like glutamic acid and aspartic acid within a target's binding pocket. nih.gov

Future computational work on this compound will likely involve:

Molecular Dynamics (MD) Simulations: These simulations model the movement of the ligand and protein over time, providing a more dynamic and realistic picture of the binding event. MD simulations can help confirm the stability of binding poses predicted by docking and identify key amino acid residues that are critical for the interaction. nih.gov

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography), SBDD can be used to design novel analogues of this compound that fit perfectly into the target's active site. nih.govresearchgate.net This approach has been successfully used to develop potent and selective inhibitors for various enzymes. nih.gov

Machine Learning and AI Models: Deep learning models, such as long short-term memory (LSTM) neural networks, are being developed to predict drug-target interactions based on the chemical features of the drug and the properties of the target protein. sciforum.net Such models could be used to screen large virtual libraries of analogues and identify those with the highest probability of interacting with a desired target.

| Computational Method | Application for this compound | Key Insights Provided |

| Molecular Docking | Predict the binding pose and affinity to potential protein targets (e.g., GPCRs, enzymes). | Identifies key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) and preferred binding orientation. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time. | Assesses the stability of the binding pose and reveals conformational changes in the protein upon binding. nih.gov |

| Structure-Based Drug Design | Use the 3D structure of a target to design novel, complementary analogues. | Guides the rational design of more potent and selective compounds. nih.govresearchgate.net |

| Machine Learning | Predict potential biological targets from a large pool of proteins. | Accelerates the identification of new therapeutic applications by prioritizing targets for experimental validation. sciforum.net |

Identification of Undiscovered Biological Targets and Mechanisms

The piperidine scaffold is a versatile structural motif found in compounds active against a wide range of biological targets, including those involved in central nervous system disorders, cancer, and infectious diseases. researchgate.netijnrd.org While the precise biological activities of this compound are not extensively defined, its structure suggests potential for interaction with various receptors and enzymes. A major future research avenue is therefore the systematic exploration and identification of its novel biological targets.

Piperidine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, analgesic, and antipsychotic effects. ijnrd.orgbiointerfaceresearch.combiomedpharmajournal.org This broad activity profile suggests that new derivatives based on the this compound core could yield compounds with novel therapeutic applications. For example, various substituted piperidones have shown potential as antibacterial, antifungal, and anticancer agents. nih.govbiomedpharmajournal.org

Strategies for identifying new targets and mechanisms include:

Phenotypic Screening: Testing the compound in cell-based or whole-organism assays to identify an interesting biological effect (e.g., inhibition of cancer cell growth, reduction of inflammation) without a priori knowledge of the target. Once a phenotype is observed, subsequent studies can be performed to deconvolute the mechanism and identify the molecular target.

Chemical Proteomics: Using affinity-based probes derived from the parent compound to "pull down" its binding partners from cell lysates, which can then be identified using mass spectrometry.

Target Prediction Databases: Employing computational tools and databases that predict potential targets based on structural similarity to known ligands.

Given that 4-methylpiperidine (B120128) is used as a catalyst and an anti-corrosive agent, exploring the applications of its more complex derivatives in materials science and catalysis could also represent a novel research direction. chemicalbook.com

Design of Highly Selective and Potent Analogues for Specific Research Tools

A key goal in medicinal chemistry is the development of molecular probes—highly potent and selective ligands that can be used to study the function of a specific biological target with minimal off-target effects. nih.gov The scaffold of this compound provides a robust starting point for the design of such research tools. By systematically modifying its structure, researchers can fine-tune its properties to achieve high affinity and selectivity for a single target.

This process relies heavily on understanding the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. nih.gov For piperidine-based compounds, SAR studies have shown that even small modifications can have a profound impact on potency and selectivity. nih.gov For example, in a series of piperazine (B1678402) analogues, the addition of a single methyl group to the piperazine ring resulted in a complete loss of activity. nih.gov Conversely, in another series, introducing unsaturation into a piperidine ring led to a tenfold increase in potency. dndi.org

Future design strategies for analogues of this compound will involve:

Systematic Modification of Substituents: Exploring variations in the position and nature of the methyl group, as well as introducing other functional groups onto either piperidine ring.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping: Altering the core piperidinyl-piperidine structure itself, for instance by changing the ring size or introducing heteroatoms, to discover novel chemical scaffolds with improved drug-like properties.

The development of potent and selective analogues is crucial for creating tools like Positron Emission Tomography (PET) tracers, which are used to visualize and quantify biological targets in the living brain. nih.gov The design of such tracers requires careful optimization of potency, lipophilicity, and brain penetration. nih.govresearchgate.net

| Structural Modification | Rationale | Potential Outcome |

| Varying methyl group position (e.g., to 2- or 4-position) | Probe sensitivity of the binding pocket to steric hindrance. | Altered potency and/or selectivity. |

| Introducing unsaturation in one or both rings | Change the conformation and electronic properties of the scaffold. | Potential increase in potency. dndi.org |

| Adding functional groups (e.g., hydroxyl, fluoro, carbonyl) | Introduce new interaction points (e.g., hydrogen bond donors/acceptors). | Enhanced binding affinity and selectivity. |

| Altering the linker between the two nitrogen atoms | Modify the distance and relative orientation of the two piperidine rings. | Optimize fit within the target's binding site. |

By pursuing these integrated research avenues—from stereoselective synthesis and computational modeling to target discovery and rational analogue design—the scientific community can fully explore the therapeutic and scientific potential of the this compound scaffold.

常见问题

Q. How can cross-disciplinary approaches enhance the interpretation of this compound’s pharmacological data?

- Methodological Answer : Combine cheminformatics (e.g., PubChem bioactivity data), transcriptomics (RNA-seq of treated cells), and metabolomics (untargeted LC-MS). Use pathway enrichment tools (e.g., MetaboAnalyst) to identify perturbed biological networks. Validate hypotheses with CRISPR-Cas9 knockout models .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。